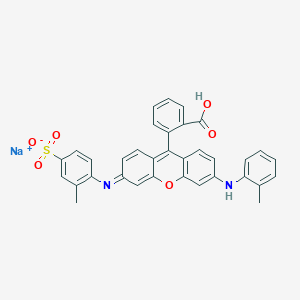

Violamine R

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sodium 2-(3-((2-methyl-4-sulfonatophenyl)amino)-6-(o-tolylamino)xanthylium-9-yl)benzoate is a synthetic organic compound. It is often used in various scientific research applications due to its unique chemical properties. This compound is known for its vibrant color and is commonly used as a dye in biological and chemical research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-(3-((2-methyl-4-sulfonatophenyl)amino)-6-(o-tolylamino)xanthylium-9-yl)benzoate typically involves multiple steps, including the formation of the xanthylium core and subsequent functionalization. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process is optimized to maximize yield and minimize waste, often involving the recycling of solvents and reagents.

Análisis De Reacciones Químicas

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Various substituents can be introduced into the molecule through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Aplicaciones Científicas De Investigación

Microscopy and Imaging Techniques

Violamine R is extensively used in microscopy due to its strong fluorescence properties. It is particularly effective for:

- Vital Staining : this compound is employed for staining mitochondria in live cells, allowing researchers to study cellular processes and mitochondrial function.

- Single-Molecule Studies : The dye's photophysical behavior has been investigated for single-molecule fluorescence applications, revealing insights into fluorescence intermittency and environmental effects on emission characteristics .

Case Study: Single-Molecule Fluorescence

A study demonstrated the temperature-dependent photoluminescence intermittency of single this compound molecules in different matrices (PVA and KAP). The findings indicated that the blinking behavior of the dye varied significantly with temperature and environmental conditions, highlighting its potential for detailed single-molecule investigations .

Analytical Chemistry

In analytical chemistry, this compound is utilized for quantitative analysis due to its sensitivity and specificity. Its applications include:

- Ion Detection : The dye has been used in assays for the quantitative analysis of important cations, providing a reliable method for detecting trace elements in various samples.

- Histological Applications : this compound plays a crucial role in histological staining protocols, aiding in the visualization of cellular structures under a microscope .

Data Table: Applications in Analytical Chemistry

| Application | Description | Reference |

|---|---|---|

| Ion Detection | Quantitative analysis of cations | |

| Histological Staining | Visualization of cellular structures | |

| Spectroscopic Studies | Analysis of photophysical properties |

Material Science

This compound has found applications in material science, particularly in the development of new materials with enhanced optical properties. Its incorporation into polymers and composite materials has been studied to improve their fluorescence characteristics.

Case Study: Polymer Incorporation

Research on incorporating this compound into polymer matrices (such as PVA) has shown that it can enhance the optical properties of the material while maintaining stability under various environmental conditions. This application is crucial for developing advanced materials for optical devices .

Future Perspectives

The ongoing research into the applications of this compound suggests promising avenues for future exploration:

- Advanced Imaging Techniques : Continued development of imaging techniques utilizing this compound could lead to breakthroughs in biological imaging.

- New Material Development : Further studies on its incorporation into new materials may yield innovative solutions in optoelectronics and sensor technologies.

Mecanismo De Acción

The mechanism by which this compound exerts its effects involves its ability to interact with specific molecular targets. In biological systems, it binds to certain proteins or nucleic acids, altering their properties and enabling visualization under a microscope. The pathways involved often include binding to cellular components and inducing fluorescence.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other xanthylium-based dyes and sulfonated aromatic compounds. Examples include:

- Rhodamine B

- Fluorescein

- Eosin Y

Uniqueness

What sets Sodium 2-(3-((2-methyl-4-sulfonatophenyl)amino)-6-(o-tolylamino)xanthylium-9-yl)benzoate apart is its specific combination of functional groups, which confer unique properties such as enhanced solubility and specific binding affinities.

Actividad Biológica

Violamine R, also known as Acid Violet 9, is a synthetic dye with notable applications in biological and chemical research. This article explores its biological activity, focusing on its photophysical properties, interactions with biological systems, and potential applications in various fields.

This compound is a member of the rhodamine family of dyes, characterized by its vibrant fluorescence. Its chemical structure allows it to exhibit distinct photophysical behaviors depending on environmental conditions such as temperature and solvent polarity.

Photophysical Properties

-

Fluorescence Characteristics :

- This compound demonstrates environment-dependent photoluminescence (PL) intermittency, which varies significantly in different matrices like poly(vinyl alcohol) (PVOH) and potassium acid phthalate (KAP) .

- Studies indicate that the temperature dependence of PL is markedly different in these environments, suggesting that this compound's emission properties can be tailored for specific applications .

-

Single-Molecule Behavior :

- Research involving single molecules of this compound has shown a broad distribution of orientations within crystal matrices, affecting their blinking dynamics and overall emission behavior. Approximately 39.8% of sampled molecules exhibited persistent emission, indicating a significant proportion of molecules are capable of stable fluorescence under specific conditions .

Biological Interactions

This compound has been investigated for its interactions with biological systems, particularly in the context of its use as a fluorescent marker in cellular studies.

- Cellular Uptake : The dye is often utilized in cell biology for imaging purposes due to its ability to stain cellular components effectively. Its uptake mechanism and retention time within cells can provide insights into cellular processes and dynamics.

- Protein Binding : Studies have indicated that various food colorings, including this compound, can bind to proteins. This binding may influence the bioavailability and efficacy of the dye when used in biological assays .

Case Studies

- Fluorescent Imaging : In a study examining the use of this compound as a fluorescent probe in live-cell imaging, researchers found that it could effectively label mitochondria without significant cytotoxicity. This property makes it a valuable tool for studying mitochondrial dynamics in real-time.

- Photophysical Analysis : A comparative analysis between this compound and other fluorescent dyes revealed that this compound exhibited superior stability under varying pH conditions, making it suitable for long-term experiments where consistent signal intensity is critical .

Research Findings

The following table summarizes key findings from recent studies on this compound:

Propiedades

Número CAS |

6252-76-2 |

|---|---|

Fórmula molecular |

C34H25N2NaO6S |

Peso molecular |

612.6 g/mol |

Nombre IUPAC |

sodium;2-[3-(2-methylanilino)-6-(2-methyl-4-sulfonatoanilino)xanthen-10-ium-9-yl]benzoate |

InChI |

InChI=1S/C34H26N2O6S.Na/c1-20-7-3-6-10-29(20)35-22-11-14-27-31(18-22)42-32-19-23(36-30-16-13-24(17-21(30)2)43(39,40)41)12-15-28(32)33(27)25-8-4-5-9-26(25)34(37)38;/h3-19,35-36H,1-2H3,(H-,37,38,39,40,41);/q;+1/p-1 |

Clave InChI |

UWMZZSRDUVJJDP-UHFFFAOYSA-M |

SMILES |

CC1=CC=CC=C1NC2=CC3=C(C=C2)C(=C4C=CC(=NC5=C(C=C(C=C5)S(=O)(=O)[O-])C)C=C4O3)C6=CC=CC=C6C(=O)O.[Na+] |

SMILES isomérico |

CC1=CC=CC=C1NC2=CC3=C(C=C2)C(=C4C=CC(=NC5=C(C=C(C=C5)S(=O)(=O)[O-])C)C=C4O3)C6=CC=CC=C6C(=O)O.[Na+] |

SMILES canónico |

CC1=CC=CC=C1NC2=CC3=C(C=C2)C(=C4C=CC(=CC4=[O+]3)NC5=C(C=C(C=C5)S(=O)(=O)[O-])C)C6=CC=CC=C6C(=O)[O-].[Na+] |

Key on ui other cas no. |

6252-76-2 |

Sinónimos |

henyl)amino]-,hydroxide,innersalt,monosodiumsalt; xanthylium,9-(2-carboxyphenyl)-3-[(2-methylphenyl)amino]-6-[(2-methyl-4-sulfop; xanthylium,9-(2-carboxyphenyl)-3-[(2-methylphenyl)amino]-6-[(2-methyl-4-sulfophenyl)amino]-,hydroxide,innersalt,monosodium |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.